molecular formula C9H7N3S2 B15204274 5-(Methylthio)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile

5-(Methylthio)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile

Cat. No.: B15204274
M. Wt: 221.3 g/mol
InChI Key: JRWIICVCNYVQNK-UHFFFAOYSA-N
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Description

5-(Methylthio)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with a thiophene group and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylthio)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-thiophenecarbonitrile with methylthiohydrazine in the presence of a base, such as sodium ethoxide, to form the desired pyrazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Methylthio)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Mechanism of Action

The mechanism of action of 5-(Methylthio)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    5-(Thiophen-2-yl)-1H-pyrazole-4-carbonitrile: Lacks the methylthio group, which may affect its reactivity and biological activity.

    3-(Thiophen-2-yl)-1H-pyrazole-4-carbonitrile: Similar structure but without the methylthio substitution, potentially leading to different chemical properties.

Uniqueness

The presence of both the thiophene and methylthio groups in 5-(Methylthio)-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for exploring new chemical reactions and developing novel bioactive molecules.

Properties

Molecular Formula

C9H7N3S2

Molecular Weight

221.3 g/mol

IUPAC Name

3-methylsulfanyl-5-thiophen-2-yl-1H-pyrazole-4-carbonitrile

InChI

InChI=1S/C9H7N3S2/c1-13-9-6(5-10)8(11-12-9)7-3-2-4-14-7/h2-4H,1H3,(H,11,12)

InChI Key

JRWIICVCNYVQNK-UHFFFAOYSA-N

Canonical SMILES

CSC1=NNC(=C1C#N)C2=CC=CS2

Origin of Product

United States

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